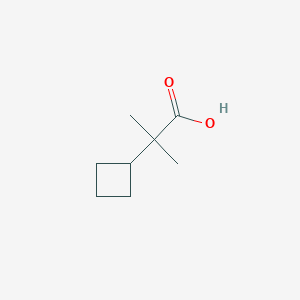

2-Cyclobutyl-2-methylpropanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclobutyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,7(9)10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMDEPJUKQXJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutyl 2 Methylpropanoic Acid

Retrosynthetic Analysis Principles Applied to the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-cyclobutyl-2-methylpropanoic acid, the primary disconnection points are the carbon-carbon bonds at the α-position to the carboxyl group.

A key disconnection strategy involves breaking the bond between the quaternary α-carbon and one of the alkyl groups, leading back to a simpler carboxylic acid derivative. For instance, disconnecting the methyl group reveals a 2-cyclobutylpropanoic acid precursor. Conversely, disconnecting the cyclobutyl group suggests a 2-methylpropanoic acid derivative as the starting point. Another powerful disconnection involves breaking the C-COOH bond, which points towards a gem-disubstituted intermediate that can be converted to the carboxylic acid.

The choice of disconnection is often guided by the availability of starting materials and the feasibility of the forward synthetic reactions. For instance, the synthesis might start from a known ester and introduce the alkyl groups sequentially. youtube.com The presence of a bicyclic system might suggest a cycloaddition reaction like the Diels-Alder reaction as a key step in the synthesis. youtube.com

Strategies for the Construction of the 2,2-Disubstituted Propanoic Acid Core

The formation of the sterically hindered 2,2-disubstituted propanoic acid core is a critical aspect of the synthesis. Several classical and modern organic reactions can be employed for this purpose.

Alpha-Alkylation of Carboxylic Acid Derivatives

The direct α-alkylation of carboxylic acid derivatives is a common method for forming C-C bonds. This typically involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile to attack an alkyl halide. libretexts.org

For the synthesis of this compound, this could involve a two-step alkylation of a propanoic acid ester. First, the enolate of a propanoate ester would be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent side reactions. chempedia.info This enolate would then be reacted with a cyclobutyl halide. A second deprotonation and subsequent reaction with a methyl halide would install the second alkyl group. The resulting dialkylated ester can then be hydrolyzed to the desired carboxylic acid. The use of a strong base is crucial to ensure complete enolate formation and avoid multiple alkylations. libretexts.org

Recent advancements have also focused on the catalytic asymmetric alkylation of ester enolate equivalents, which can provide enantiomerically enriched products. nih.gov While direct α-alkylation of carboxylic acids themselves is possible, it often requires harsher conditions. acs.org

| Starting Material | Reagents | Intermediate | Final Product |

| Ethyl propanoate | 1. LDA, THF; 2. Cyclobutyl bromide | Ethyl 2-cyclobutylpropanoate | This compound |

| Ethyl 2-cyclobutylpropanoate | 1. LDA, THF; 2. Methyl iodide | Ethyl 2-cyclobutyl-2-methylpropanoate | This compound |

Cyanohydrin-Based Approaches

The cyanohydrin route offers an alternative pathway to α-hydroxy acids, which can be further modified. A ketone, in this case, cyclobutyl methyl ketone, can be treated with a cyanide source, such as sodium cyanide (NaCN) or hydrogen cyanide (HCN), to form a cyanohydrin. youtube.comyoutube.com In this intermediate, the carbon that was part of the carbonyl group now bears both a hydroxyl and a nitrile group. youtube.com

The nitrile group of the cyanohydrin can then be hydrolyzed under acidic or basic conditions to a carboxylic acid. youtube.comyoutube.com This yields an α-hydroxy carboxylic acid. Subsequent dehydroxylation would be necessary to arrive at the target compound, this compound.

| Starting Material | Reagents | Intermediate | Final Product |

| Cyclobutyl methyl ketone | NaCN, H+ | 2-Cyclobutyl-2-hydroxy-2-cyanopropane | 2-Cyclobutyl-2-hydroxypropanoic acid |

| 2-Cyclobutyl-2-hydroxypropanoic acid | Deoxygenation reagents | This compound |

Malonic Ester Synthesis Variations

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. wikipedia.org The classic approach involves the alkylation of diethyl malonate. The acidic α-protons of diethyl malonate can be readily removed by a base like sodium ethoxide to form a stable enolate. libretexts.orgorganicchemistrytutor.com

To synthesize this compound, diethyl malonate can be sequentially alkylated. First, it is treated with a base and then with a cyclobutyl halide. This is followed by a second deprotonation and reaction with a methyl halide. wikipedia.orgorganicchemistrytutor.com The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final product. libretexts.orgyoutube.com A significant challenge in this method can be the formation of dialkylated byproducts, which can lower the yield of the desired monosubstituted intermediate. wikipedia.org

| Starting Material | Reagents | Intermediate | Final Product |

| Diethyl malonate | 1. NaOEt, EtOH; 2. Cyclobutyl bromide | Diethyl cyclobutylmalonate | This compound |

| Diethyl cyclobutylmalonate | 1. NaOEt, EtOH; 2. Methyl iodide | Diethyl cyclobutylmethylmalonate | This compound |

| Diethyl cyclobutylmethylmalonate | 1. H3O+, Δ | Cyclobutylmethylmalonic acid | This compound |

Methodologies for Introducing the Cyclobutyl Moiety

The introduction of the cyclobutyl group is a key step that can be achieved either by starting with a cyclobutane-containing building block or by forming the ring during the synthesis. thecontentauthority.com

Cyclobutane (B1203170) Ring Formation Reactions

More modern methods include transition metal-catalyzed cross-coupling reactions to introduce a cyclobutyl substituent. rsc.orgresearchgate.net For example, a cobalt-catalyzed cross-coupling between an alkyl iodide and a cyclobutyl Grignard reagent has been shown to be an effective method for introducing a cyclobutyl ring onto a molecule. acs.org

Coupling Reactions Involving Cyclobutyl Precursors

The formation of the carbon skeleton of this compound can be envisioned through the coupling of a cyclobutyl precursor with a propanoyl or equivalent synthon. A plausible approach involves the use of organometallic reagents derived from cyclobutane.

One potential pathway begins with the preparation of a cyclobutyl Grignard reagent, such as cyclobutylmagnesium bromide. This can be synthesized by reacting cyclobutyl bromide with magnesium metal. This organometallic intermediate can then be reacted with a suitable electrophile to introduce the propanoic acid moiety. A direct carboxylation of a more substituted Grignard reagent, such as 1-cyclobutyl-1-methylethylmagnesium halide, with carbon dioxide would yield the desired acid. However, the formation of such a sterically hindered Grignard reagent can be challenging.

Alternatively, a Suzuki-Miyaura coupling reaction could be employed. This would involve the coupling of a potassium cyclobutyltrifluoroborate (B12209022) salt with a suitable partner containing the propanoic acid fragment. nih.gov Such coupling reactions are known to be effective for creating carbon-carbon bonds with aryl chlorides and can be adapted for alkyl-aryl or alkyl-alkyl couplings under specific catalytic conditions. nih.gov

Table 1: Potential Coupling Reactions for this compound Synthesis

| Coupling Partners | Reagents and Conditions | Product |

| Cyclobutylmagnesium bromide + Diethyl carbonate | Et₂O, reflux | Ethyl 2-cyclobutyl-2-methylpropanoate |

| Potassium cyclobutyltrifluoroborate + Ethyl 2-bromo-2-methylpropanoate | Pd catalyst, base, solvent | Ethyl 2-cyclobutyl-2-methylpropanoate |

Catalytic Approaches for Improved Stereocontrol and Reaction Efficiency

The synthesis of polysubstituted cyclobutanes often faces challenges with stereocontrol due to the puckered nature of the four-membered ring. rsc.org Catalytic methods offer powerful tools to address these challenges, enabling regio- and stereoselective transformations.

Rhodium-catalyzed C-H functionalization has emerged as a potent strategy for the synthesis of substituted cyclobutanes. nih.gov By choosing the appropriate rhodium catalyst, it is possible to selectively functionalize specific C-H bonds on a cyclobutane ring. nih.gov For instance, a pre-existing cyclobutane derivative could be subjected to a directed C-H activation/functionalization sequence to introduce the desired substituents with high stereoselectivity.

Another promising approach involves photoredox catalysis. Visible-light-induced reactions can facilitate the formation of radical intermediates under mild conditions, which can then participate in cycloadditions or other bond-forming reactions to construct the cyclobutane ring with specific substitution patterns. organic-chemistry.org For example, a photoredox-catalyzed [2+2] cycloaddition between an appropriately substituted alkene and an allene (B1206475) could potentially yield a precursor to this compound. organic-chemistry.org

Protecting Group Strategies in Complex Synthetic Pathways

In multi-step syntheses, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. The carboxylic acid group in this compound or its precursors is a prime candidate for protection.

Carboxylic acids are commonly protected as esters, such as methyl or ethyl esters. These can be formed by Fischer esterification using the corresponding alcohol under acidic conditions. The ester group is generally stable to a wide range of reaction conditions but can be readily deprotected by acid or base-catalyzed hydrolysis to reveal the carboxylic acid at a later stage of the synthesis.

In syntheses involving highly reactive reagents like Grignard reagents or organolithium species, protecting the carboxylic acid is crucial. For instance, if a synthetic route involves the modification of a substituent on the cyclobutane ring after the carboxylic acid moiety has been established, the acid would first be converted to an ester to prevent it from reacting with the organometallic reagent.

Table 2: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Protection Method | Deprotection Conditions |

| Methyl Ester | CH₃OH, H⁺ catalyst | H₃O⁺ or OH⁻, H₂O |

| Ethyl Ester | C₂H₅OH, H⁺ catalyst | H₃O⁺ or OH⁻, H₂O |

| Benzyl Ester | Benzyl alcohol, DCC | H₂, Pd/C |

| tert-Butyl Ester | Isobutylene (B52900), H⁺ catalyst | Mild acid (e.g., TFA) |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry aim to design chemical processes that are environmentally benign. When considering the synthesis of this compound, several aspects of green chemistry can be incorporated.

One key principle is the use of catalytic reactions over stoichiometric ones. acs.org Catalytic methods, such as the palladium-catalyzed coupling reactions or rhodium-catalyzed C-H functionalizations mentioned earlier, reduce waste by using small amounts of a catalyst that can be recycled, rather than large quantities of reagents that are consumed in the reaction.

The choice of solvents is another critical factor. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or solvent-free conditions. For example, some palladium-catalyzed coupling reactions can be performed in aqueous media.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a central tenet of green chemistry. Synthetic routes that proceed with high atom economy, such as cycloaddition reactions, are preferable to those that generate significant amounts of byproducts. The development of a synthetic pathway for this compound should therefore aim to maximize the incorporation of all atoms from the starting materials into the final product.

Chemical Reactivity and Functional Group Transformations of 2 Cyclobutyl 2 Methylpropanoic Acid

Acid-Mediated Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 2-cyclobutyl-2-methylpropanoic acid is the primary site of reactivity, undergoing a variety of transformations typical of this functional group. These reactions are often influenced by the steric bulk at the α-position.

Esterification Reactions and Subsequent Ester Chemistry

The conversion of this compound to its corresponding esters is a fundamental transformation. Due to the steric hindrance around the carbonyl group, direct acid-catalyzed esterification (Fischer esterification) with alcohols can be slow. More forcing conditions or alternative methods are often employed to achieve high yields.

One effective method for esterifying sterically demanding carboxylic acids is the Steglich esterification . This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid, allowing it to react with a wide range of alcohols, including sterically hindered ones. organic-chemistry.org

Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 2-cyclobutyl-2-methylpropanoyl chloride, which can then be treated with an alcohol in the presence of a non-nucleophilic base like pyridine.

The resulting esters of this compound can participate in further reactions. For example, they can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. They can also serve as substrates for nucleophilic acyl substitution with other nucleophiles, such as amines, to form amides, although this is generally less direct than forming the amide from the carboxylic acid itself.

Table 1: Representative Esterification Methods for Sterically Hindered Carboxylic Acids

| Method | Reagents | Typical Alcohol Substrates | Key Features |

| Fischer Esterification | Alcohol (excess), Strong Acid (e.g., H₂SO₄) | Primary and less hindered secondary alcohols | Equilibrium-driven; requires removal of water. |

| Steglich Esterification | Alcohol, DCC, DMAP | Primary, secondary, and tertiary alcohols | Mild conditions; suitable for acid-sensitive substrates. organic-chemistry.org |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Primary, secondary, and tertiary alcohols | High-yielding; proceeds via a highly reactive intermediate. |

Amide Formation and Analogues in Peptide Coupling Strategies

The formation of an amide bond from this compound and an amine requires the activation of the carboxylic acid to overcome the energy barrier for the reaction with a neutral amine. Direct heating of the ammonium carboxylate salt can lead to amide formation, but this method often requires high temperatures and is not broadly applicable.

More commonly, coupling reagents are employed to facilitate amide bond formation under mild conditions. A wide variety of such reagents are available, including carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium- and uronium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). hepatochem.com These reagents react with the carboxylic acid to form a highly reactive activated intermediate, which is then readily attacked by the amine to form the amide. Additives such as 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and improve yields. nih.gov

The steric hindrance at the α-carbon of this compound can influence the rate of amide bond formation, potentially requiring longer reaction times or more potent coupling agents, especially when coupled with sterically demanding amines.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (optional) | Key Features |

| DCC, EDC | HOBt, DMAP | Widely used and cost-effective. chemistrysteps.com |

| PyBOP | - | Effective for hindered amino acids. |

| HATU | DIPEA | Highly efficient, often used in peptide synthesis. |

Anhydride and Acyl Halide Formation for Downstream Reactivity

For enhanced reactivity in subsequent transformations, this compound can be converted into its corresponding acyl halide or anhydride.

Acyl chlorides are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.org These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution. The resulting 2-cyclobutyl-2-methylpropanoyl chloride is a highly reactive electrophile that can be used to synthesize esters, amides, and other carboxylic acid derivatives under mild conditions.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures, or by reacting the carboxylate salt with an acyl chloride. vedantu.com Symmetrical anhydrides of this compound can be prepared, which serve as effective acylating agents. Mixed anhydrides can also be synthesized and are sometimes used in peptide synthesis to activate the carboxylic acid.

Reduction and Oxidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield 2-cyclobutyl-2-methylpropan-1-ol. It is important to note that LiAlH₄ is a very powerful and reactive reducing agent that will also reduce other functional groups, such as esters, ketones, and amides. byjus.com

Due to the carboxylic acid carbon being in its highest oxidation state, it is generally resistant to further oxidation under standard conditions.

Reactivity at the Alpha-Carbon and Adjacent Methyl Group

The α-carbon of this compound is a quaternary center, meaning it has no α-hydrogens. This structural feature precludes reactions that typically occur at the α-position of enolizable carboxylic acids and their derivatives, such as α-halogenation or direct alkylation of the parent acid. However, the chemistry of the corresponding ester enolates offers a pathway to functionalization at the α-position.

Enolate Chemistry and Selective Alkylation at the Alpha-Position

While the carboxylic acid itself cannot be directly enolized at the α-carbon due to the presence of the more acidic carboxylic proton, its corresponding esters can be deprotonated at the α-methyl group under strongly basic conditions to form an enolate. The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), is typically required to generate the enolate from α,α-disubstituted esters. ysu.edu

The resulting enolate of a 2-cyclobutyl-2-methylpropanoate ester is a potent nucleophile. It can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce a new alkyl group at the α-position. This alkylation reaction is a powerful tool for carbon-carbon bond formation. libretexts.org The choice of the alkylating agent is crucial, with primary alkyl halides generally giving the best results. Secondary halides may lead to competing elimination reactions, and tertiary halides are generally unreactive in this context.

This enolate chemistry provides a synthetic route to introduce further substitution at the already crowded α-carbon, leading to the formation of a new quaternary stereocenter. The stereochemical outcome of such reactions can often be influenced by the reaction conditions and the nature of the substrates and reagents involved.

Table 3: Reactivity at the Alpha-Position of this compound Derivatives

| Derivative | Reagents | Reaction Type | Product |

| Ester (e.g., Methyl 2-cyclobutyl-2-methylpropanoate) | 1. LDA 2. R-X (Alkyl Halide) | Enolate Alkylation | α-Alkylated Ester |

Directed Selective Functionalization of the Methyl Group

The functionalization of the methyl group in this compound presents a significant challenge due to its unactivated nature and the steric hindrance imposed by the adjacent quaternary carbon. Late-stage functionalization (LSF) techniques, which aim to modify complex molecules in the final steps of a synthesis, offer potential pathways for the selective transformation of such C-H bonds.

One promising approach involves transition metal-catalyzed C-H activation. While many methods require directing groups, recent advancements have enabled the functionalization of unactivated sp³ C-H bonds. For instance, iridium-based catalysts have been shown to facilitate the amidation of unactivated methyl groups using sulfonyl and acyl azides as the nitrogen source under mild conditions. This method exhibits high functional group tolerance and could potentially be applied to this compound, although the steric bulk around the target methyl group might necessitate optimized reaction conditions.

Another strategy for the functionalization of sterically hindered methyl groups involves a sequence of reactions. For example, a hydroxyl group can be introduced via a C-H oxidation, followed by further transformations. While direct hydroxylation of the neopentyl-like methyl group would be challenging, selective oxidation methodologies are continually being developed.

Transformations Involving the Cyclobutyl Ring System

The strained four-membered ring of the cyclobutyl group is a key site for a variety of chemical transformations, including radical-mediated functionalization, selective ring-opening reactions, and skeletal rearrangements. These reactions can be leveraged to introduce new functional groups or to access different carbocyclic frameworks.

Cyclobutyl Ring Functionalization via Radical Pathways

Radical-mediated C-H functionalization offers a powerful tool for the direct modification of the cyclobutyl ring. These reactions typically involve the generation of a radical at a specific C-H bond, which can then be trapped by a variety of reagents. For instance, copper-catalyzed radical cascade reactions have been developed for the synthesis of highly functionalized cyclobutene (B1205218) derivatives directly from cyclobutanes. This process involves the cleavage of multiple C-H bonds and the formation of new carbon-nitrogen, carbon-sulfur, or carbon-halogen bonds. The presence of the carboxylic acid group in this compound could influence the regioselectivity of such radical reactions.

Hydrogen atom abstraction (HAA) is a fundamental step in many radical processes. While 1,5- and 1,6-HAA are common, 1,4-HAA is generally less favorable. However, catalytic systems have been developed to promote 1,4-HAA, enabling the construction of cyclobutanone structures from suitable precursors. The reactivity of the cyclobutyl C-H bonds in this compound towards radical abstraction would depend on their bond dissociation energies and the steric accessibility to the radical species.

Selective Ring-Opening Reactions for Derivative Synthesis

The inherent ring strain of the cyclobutane (B1203170) moiety (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to linear or larger cyclic structures. These reactions can be initiated by various means, including transition metals, light (photoredox catalysis), or radical initiators.

Transition metal-catalyzed C-C bond activation is a well-established method for the cleavage of cyclobutane rings. For example, iridium(I) complexes can oxidatively add into the C-C bond of cyclobutanols, leading to ring-opened products. While direct C-C activation of the cyclobutyl ring in this compound would be challenging, conversion of the carboxylic acid to a suitable directing group could facilitate such a transformation.

Radical-mediated ring-opening reactions provide an alternative approach. Fragmentation of cyclobutylcarbinyl radicals can lead to two-carbon ring expansion, affording functionalized seven- and eight-membered ring systems. Generation of a radical adjacent to the cyclobutyl ring of this compound, for instance, through decarboxylation or activation of the carboxylic acid, could potentially trigger such a ring-opening cascade.

Rearrangement Reactions Involving the Cyclobutyl Ring Structure

Carbocation-mediated rearrangements are a hallmark of cyclobutylcarbinyl systems. The formation of a carbocation adjacent to the cyclobutyl ring can induce a ring expansion to a more stable cyclopentyl cation. This type of rearrangement can be initiated by treating a corresponding alcohol with acid or by other methods that generate a carbocationic intermediate. For this compound, reduction of the carboxylic acid to the corresponding alcohol followed by acid treatment could trigger a Wagner-Meerwein-type rearrangement, leading to cyclopentyl-containing products. The substitution pattern on the cyclobutyl ring and the nature of the carbocation will influence the migratory aptitude of the ring carbons and the final product distribution.

Advanced Derivatization Strategies for Chemical Library Synthesis and Probing

The sterically hindered nature of the carboxylic acid in this compound presents challenges for standard derivatization techniques. However, various robust methods are available for the synthesis of amides and other derivatives from sterically demanding carboxylic acids, which are crucial for the generation of chemical libraries for drug discovery and chemical biology research.

The formation of an amide bond is a common derivatization strategy. For hindered carboxylic acids, the use of potent coupling reagents is often necessary. Alternatively, the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or a mixed anhydride, can facilitate the reaction with amines. For instance, sterically hindered carboxylic acids can be efficiently converted to Weinreb amides using methanesulfonyl chloride and triethylamine.

The direct coupling of Grignard reagents with isocyanates has also emerged as a powerful method for the synthesis of highly hindered amides. This approach bypasses the need for activation of the carboxylic acid.

2 Cyclobutyl 2 Methylpropanoic Acid As an Organic Building Block in Complex Chemical Synthesis

Application in the Construction of Carbocyclic Scaffolds

The inherent ring strain of the cyclobutane (B1203170) moiety in 2-cyclobutyl-2-methylpropanoic acid makes it an attractive precursor for the synthesis of more complex carbocyclic systems. researchgate.net Synthetic strategies often leverage this strain in ring-opening and ring-expansion reactions to generate larger or more intricate cyclic frameworks. For instance, the cyclobutane ring can be selectively cleaved under various conditions to reveal linear chains with specific stereochemistry, which can then be cyclized to form five-, six-, or even larger-membered rings that would be challenging to assemble through other methods.

Furthermore, the carboxylic acid functionality of this compound provides a versatile handle for a range of chemical transformations. It can be readily converted into other functional groups, such as ketones or alkenes, which can then participate in intramolecular cyclization reactions. For example, a Curtius rearrangement of an acyl azide derived from the carboxylic acid could yield an isocyanate, which could then undergo a [2+2] cycloaddition with a tethered alkene to form a new carbocyclic ring.

A notable application of related cyclobutane carboxylic acid scaffolds is in the diastereoselective synthesis of cis-1,3-disubstituted cyclobutane structures. acs.orgnih.gov This highlights the potential of using the stereochemistry of the cyclobutane ring to control the spatial arrangement of substituents in the target molecule, a crucial aspect in the synthesis of biologically active compounds and advanced materials. The gem-dimethyl group on the alpha-carbon of this compound can also play a significant role in directing the stereochemical outcome of reactions, due to steric hindrance.

| Strategy | Description | Potential Product |

|---|---|---|

| Ring-Opening/Recyclization | Selective cleavage of the cyclobutane ring followed by intramolecular cyclization of the resulting linear intermediate. | Cyclopentane (B165970), cyclohexane, and macrocyclic derivatives. |

| Intramolecular [2+2] Cycloaddition | Conversion of the carboxylic acid to a reactive intermediate (e.g., ketene) for cycloaddition with a tethered unsaturated group. | Bicyclic and polycyclic systems. |

| Diastereoselective Functionalization | Utilization of the cyclobutane ring as a template to control the stereochemistry of newly introduced functional groups. | Stereochemically defined polysubstituted carbocycles. |

Role in the Synthesis of Heterocyclic Compounds with Defined Architectures

The synthesis of heterocyclic compounds, which are ubiquitous in pharmaceuticals and other biologically active molecules, can also benefit from the use of this compound as a starting material. The carboxylic acid group is a key functional group for the assembly of many heterocyclic rings. For example, it can be readily condensed with amines, hydrazines, or hydroxylamines to form amides, hydrazides, or hydroxamic acids, respectively. These intermediates can then undergo intramolecular cyclization to yield a wide variety of nitrogen- and oxygen-containing heterocycles, such as lactams, lactones, and pyrazolidinones.

A particularly elegant strategy involves the use of cyclobutane derivatives in gold-catalyzed cyclizations to form fused heterocyclic systems. rsc.org For instance, an alkynylcyclobutanecarboxamide, which can be prepared from this compound, can undergo an endo-selective cyclization to produce a cyclobutane-fused dihydropyridone. rsc.org This approach demonstrates how the cyclobutane unit can be seamlessly integrated into a more complex heterocyclic framework. Similarly, cyclobutane-fused bicyclic γ-lactones have been synthesized from cyclobutanone precursors, showcasing another route to heterocyclic systems containing this four-membered ring. d-nb.info

The rigid nature of the cyclobutane ring in these fused systems can impart specific conformational constraints on the resulting molecule, which can be advantageous for designing ligands with high selectivity for a particular biological target. The defined stereochemistry of the cyclobutane precursor can be translated into the stereochemistry of the final heterocyclic product.

Utilization in Complex Molecule Assembly for Advanced Material Science Research

In the realm of materials science, the precise control over molecular shape and intermolecular interactions is paramount for the design of new materials with desired properties. The rigid and non-planar structure of the cyclobutane ring makes this compound an interesting building block for the construction of novel organic materials. For instance, its incorporation into liquid crystals could lead to materials with unique phase behaviors due to the disruption of calamitic (rod-like) or discotic (disc-like) molecular shapes.

The carboxylic acid group provides a convenient point of attachment for incorporating this building block into larger supramolecular assemblies. Through the formation of hydrogen bonds, metal-organic frameworks (MOFs), or covalent bonds, molecules of this compound can be organized into well-defined one-, two-, or three-dimensional networks. The steric bulk of the cyclobutyl and gem-dimethyl groups can be exploited to create porous materials with specific pore sizes and shapes, which could have applications in gas storage, separation, and catalysis.

While direct examples of the use of this compound in materials science are not yet widely reported, the principles of crystal engineering and supramolecular chemistry suggest its potential. The combination of a rigid, three-dimensional core with a versatile functional group for directing intermolecular interactions makes it a promising candidate for the development of new functional materials.

Development of Chemical Probes and Ligands for Molecular Recognition Studies

Chemical probes and ligands are essential tools for studying biological systems and for the discovery of new drugs. The unique three-dimensional shape of this compound makes it an attractive scaffold for the design of such molecules. The cyclobutane ring can serve as a non-aromatic bioisosteric replacement for a phenyl ring, offering improved physicochemical properties such as increased solubility and metabolic stability. nih.gov The rigid nature of the cyclobutane scaffold can also reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities.

By systematically modifying the substituents on the cyclobutane ring and the carboxylic acid group, libraries of compounds can be synthesized and screened for their ability to interact with specific proteins or other biological macromolecules. This approach can lead to the discovery of novel chemical probes for elucidating biological pathways or new lead compounds for drug development.

Contributions to Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. This compound is a valuable building block for DOS due to its ability to introduce three-dimensionality into molecular libraries, a key factor for exploring new areas of chemical space. nih.gov The carboxylic acid functionality serves as a versatile starting point for a multitude of chemical transformations, allowing for the rapid generation of a wide range of derivatives.

For example, the carboxylic acid can be converted into an acid chloride, which can then be reacted with a library of amines to produce a diverse set of amides. Alternatively, it can be reduced to an alcohol, which can be further functionalized through etherification or esterification reactions. The cyclobutane ring itself can also be functionalized, for example, through C-H activation reactions, to introduce additional points of diversity.

The use of cyclobutane-containing building blocks in fragment-based drug discovery is an emerging area. nih.gov Small, three-dimensional fragments containing the cyclobutane motif can be screened for their ability to bind to a biological target. Hits from this initial screen can then be elaborated into more potent ligands by growing the molecule from the cyclobutane core. This strategy can be more efficient than traditional high-throughput screening of large, complex molecules. The synthetic accessibility and chemical versatility of this compound make it an ideal starting material for the synthesis of such fragment libraries.

| Application | Key Feature of this compound | Example of Generated Diversity |

|---|---|---|

| Scaffold for 3D Molecular Libraries | Non-planar cyclobutane ring. | Libraries of compounds with greater shape diversity compared to those based on flat aromatic scaffolds. |

| Versatile Functional Handle | Readily modifiable carboxylic acid group. | Amides, esters, alcohols, and other functional groups can be easily introduced. |

| Fragment-Based Drug Discovery | Small, rigid, and three-dimensional structure. | Libraries of small molecule fragments for screening against biological targets. |

Mechanistic and Computational Investigations of 2 Cyclobutyl 2 Methylpropanoic Acid

Reaction Mechanism Elucidation in Key Synthetic Pathways

While specific literature on the synthesis of 2-cyclobutyl-2-methylpropanoic acid is not abundant, the formation of the core gem-disubstituted cyclobutane (B1203170) structure can be understood through established synthetic strategies for analogous compounds, particularly gem-dimethylcyclobutanes found in various natural products. nih.govnih.govrsc.org Key synthetic pathways include [2+2] cycloadditions, intramolecular cyclizations, and ring contractions, each with distinct mechanistic features.

One plausible route to a precursor of this compound is through a photochemical [2+2] cycloaddition . This method often involves the reaction of an alkene with a photosensitized ketone or another alkene. The mechanism typically proceeds through the formation of a triplet biradical intermediate, which then closes to form the cyclobutane ring. nih.govorganic-chemistry.orgharvard.edu The regioselectivity and stereoselectivity of such reactions are crucial and are influenced by the stability of the radical intermediates and steric interactions in the transition state.

Another powerful strategy is intramolecular cyclization . For instance, a 1,4-dihalide or a related substrate can undergo cyclization in the presence of a reducing agent. These reactions can proceed through radical or anionic intermediates. The "Thorpe-Ingold effect," or gem-disubstituent effect, often plays a significant role in promoting the formation of the four-membered ring by favorably altering the bond angles and increasing the rate of cyclization. nih.gov

Ring contraction methodologies also provide a viable pathway. For example, a suitably substituted cyclopentanone (B42830) derivative could undergo a Favorskii-type rearrangement to yield a cyclobutanecarboxylic acid derivative. The mechanism of such rearrangements is complex and can involve the formation of a cyclopropanone (B1606653) intermediate.

A summary of potential synthetic strategies and their mechanistic underpinnings is presented in Table 1.

Table 1: Potential Synthetic Strategies and Mechanistic Features for the Formation of the this compound Scaffold

| Synthetic Strategy | Key Mechanistic Steps | Intermediates | Influencing Factors |

| [2+2] Photocycloaddition | Photosensitization, Formation of triplet state, 1,4-biradical formation, Ring closure. nih.govorganic-chemistry.org | Triplet excited state, 1,4-biradical. | Wavelength of light, choice of sensitizer, substrate concentration. |

| Intramolecular Cyclization | Halogen-metal exchange or radical generation, Nucleophilic attack or radical combination. | Carbanion, radical. | gem-disubstituent effect, nature of the leaving group, reaction temperature. nih.gov |

| Ring Contraction (e.g., Favorskii Rearrangement) | Enolate formation, Halide elimination, Cyclopropanone formation, Nucleophilic ring opening. | Enolate, cyclopropanone. | Base strength, solvent, nature of the halide. |

Computational Chemistry Studies for Structure-Reactivity Correlation

Computational chemistry provides indispensable tools for understanding the structure, stability, and reactivity of molecules like this compound.

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and bonding within this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For a carboxylic acid, the HOMO is often localized on the oxygen atoms of the carboxyl group, while the LUMO may be associated with the C=O π* antibonding orbital. The puckered nature of the cyclobutane ring also influences the distribution and energy of the sigma orbitals, which can affect its reactivity.

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the geometry and energetic properties of molecules. For this compound, DFT calculations can be used to determine the most stable conformation of the molecule. The cyclobutane ring is known to exist in a puckered conformation to relieve torsional strain. organic-chemistry.org The substituents on the ring, including the geminal methyl and carboxyl groups, will influence the degree of puckering and the relative energies of different conformers (e.g., with the carboxyl group in an axial or equatorial-like position).

DFT calculations are also crucial for studying reaction mechanisms. By mapping the potential energy surface of a reaction, one can identify transition states and intermediates, and thereby calculate activation energies and reaction enthalpies. For instance, in a study on the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations were employed to elucidate the reaction mechanism, revealing a rate-determining step involving the release of N₂ to form a 1,4-biradical intermediate. acs.org Such computational approaches could be similarly applied to investigate the synthesis of this compound.

Table 2: Representative Data from DFT Calculations on Cyclobutane Derivatives

| Property | Computational Method | Basis Set | Finding | Reference |

| Geometry Optimization | DFT (B3LYP) | aug-cc-pVTZ | Determined stable puckered conformations of cyclobutanecarboxylic acid. | mdpi.com |

| Reaction Mechanism | DFT (M06-2X-D3) | 6-311G(d,p) | Elucidated the mechanism of cyclobutane formation from pyrrolidines. acs.org | acs.org |

| Activation Energy | DFT (ωB97X-D) | def2-TZVPP | Calculated the energy barrier for the formation of a cyclobutane ring junction. researchgate.net | researchgate.net |

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time, providing insights into its flexibility and interactions with its environment (e.g., in a solvent). MD simulations can reveal the dynamics of the cyclobutane ring puckering and the rotation of the substituent groups. This information is valuable for understanding how the molecule might interact with other molecules or biological targets. For example, MD simulations have been used to study the conformational preferences of 2-substituted cyclobutane-α-amino acid derivatives in solution. acs.org

Transition State Analysis in Mechanistic Pathways

The analysis of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. For the synthesis of this compound, computational methods like DFT can be used to locate and characterize the transition state structures for key steps, such as the ring-closing step in a [2+2] cycloaddition or an intramolecular cyclization.

The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For example, in a radical cyclization, the transition state would show the partial formation of the new carbon-carbon bond of the cyclobutane ring. The energy of the transition state relative to the reactants determines the activation energy of the reaction. By comparing the energies of different possible transition states (e.g., leading to different stereoisomers), one can predict the stereochemical outcome of the reaction. Computational studies on the formation of cyclobutane rings have successfully rationalized experimental observations by analyzing the relative energies of competing transition states. acs.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling (related to its utility as a building block)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov For a molecule like this compound, which can be considered a valuable building block in medicinal and materials chemistry, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and acidity (pKa).

The development of a QSPR model involves several steps:

Data Set Collection : A set of molecules with known experimental property values is compiled. For this compound, this would likely involve a series of related cyclobutane carboxylic acids.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, geometrical, electronic), are calculated for each molecule in the dataset.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the property of interest.

Model Validation : The predictive power of the model is assessed using statistical metrics and external validation sets.

Cyclobutane derivatives are increasingly used to introduce conformational constraints and improve the properties of drug candidates. nih.gov QSPR models can aid in the rational design of new building blocks by predicting their properties before they are synthesized, thus saving time and resources.

Advanced Analytical Methodologies for Research on 2 Cyclobutyl 2 Methylpropanoic Acid

High-Resolution Mass Spectrometry for Precise Structural Confirmation

No specific accurate mass measurements or fragmentation patterns for 2-Cyclobutyl-2-methylpropanoic acid were found.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments

No 1H, 13C, or advanced NMR (e.g., COSY, HSQC, HMBC) spectra or data for this compound are available in the public domain.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Enantiomeric Separation Research

While general methods for analyzing similar compounds exist, no specific HPLC or GC-MS methods or chromatograms for the purity or enantiomeric separation of this compound were identified.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

There is no published X-ray crystal structure for this compound.

Chiral Analysis Techniques for Enantiomeric Purity and Resolution Studies

No specific studies on the chiral analysis or resolution of enantiomers for this compound were found.

To provide the requested article, access to proprietary research data or newly conducted experimental analysis of "this compound" would be necessary.

Future Research Directions and Perspectives for 2 Cyclobutyl 2 Methylpropanoic Acid

Emerging Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of highly substituted cyclobutane (B1203170) derivatives remains a significant challenge in organic chemistry. nih.gov Traditional methods often require harsh conditions or multi-step sequences, limiting their efficiency and sustainability. Future research into the synthesis of 2-cyclobutyl-2-methylpropanoic acid is poised to move beyond classical approaches, such as the decarboxylation of 1,1-cyclobutanedicarboxylic acid derivatives, towards more sophisticated and greener technologies. chemicalbook.com

Emerging strategies that promise enhanced control and efficiency include:

Photocatalytic [2+2] Cycloadditions: Visible-light photocatalysis has revolutionized the construction of four-membered rings. Future efforts could focus on the [2+2] cycloaddition between a suitable isobutylene (B52900) equivalent and a cyclobutene (B1205218) precursor, leveraging light-driven processes to improve energy efficiency and minimize waste. Advances in organocatalysis and Lewis acid catalysis are also paving the way for highly stereoselective cycloadditions. acs.org

Continuous Flow Chemistry: The transition from batch to continuous flow processing offers significant advantages in terms of scalability, safety, and product consistency. acs.org A continuous flow approach to the synthesis of this compound or its precursors could dramatically reduce reaction times and improve molecular weight and dispersity in polymerization applications. nih.govacs.org

Ring Contraction Methodologies: Novel methods, such as the stereoselective contraction of substituted pyrrolidines using iodonitrene chemistry, present an innovative pathway to functionalized cyclobutanes. acs.org Adapting this methodology could provide a highly stereocontrolled route to chiral derivatives of the target acid.

C-H Functionalization: Direct functionalization of C-H bonds on a pre-existing cyclobutane ring using rhodium carbene chemistry is another promising avenue. acs.org This could allow for the late-stage introduction of the methyl and carboxylic acid groups, offering a more convergent and flexible synthetic strategy.

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Focus |

|---|---|---|---|

| Photocatalytic [2+2] Cycloaddition | High energy efficiency, mild conditions, potential for high stereoselectivity. | Substrate availability, control of regioselectivity, scalability. | Development of novel photosensitizers and catalysts. |

| Continuous Flow Synthesis | Enhanced scalability, improved safety, consistent product quality, reduced reaction times. acs.org | High initial setup cost, potential for channel clogging. | Reactor design and optimization for photochemical reactions. |

| Pyrrolidine (B122466) Ring Contraction | High stereospecificity, access to complex chiral structures. acs.org | Availability of substituted pyrrolidine precursors, moderate yields. acs.org | Expanding substrate scope and improving reaction yields. |

| C-H Functionalization | Late-stage modification, increased synthetic flexibility, atom economy. acs.org | Selectivity between different C-H bonds, catalyst development. | Design of catalysts for site-selective functionalization of strained rings. |

Novel Applications in Underexplored Areas of Chemical Research

The application of cyclobutane derivatives is expanding, particularly in medicinal chemistry and materials science. nih.govlifechemicals.com For this compound, future research should explore its potential as a key building block in these innovative fields.

Medicinal Chemistry: The cyclobutane moiety is often used to introduce conformational restriction into a molecule, which can lead to improved binding affinity and metabolic stability. nih.govlifechemicals.com this compound could serve as a unique scaffold or a bioisostere, replacing gem-dimethyl, tert-butyl, or aromatic groups in drug candidates to fine-tune their pharmacological properties. Its inherent three-dimensionality provides an avenue to escape the "flatland" of traditional aromatic-heavy drug discovery.

Polymer Science: Cyclobutane-based polymers are gaining attention for their potential as sustainable alternatives to conventional polyesters and polyamides. nih.gov The target acid could be investigated as a monomer for the synthesis of novel polyesters or polyamides with unique thermal and mechanical properties derived from the strained four-membered ring.

Synthetic Intermediates: The inherent ring strain of the cyclobutane core (approximately 26.3 kcal/mol) can be harnessed as a synthetic tool. nih.govmasterorganicchemistry.com Research into controlled ring-opening or ring-expansion reactions of this compound could provide access to more complex and diverse molecular architectures that are otherwise difficult to synthesize. researchgate.netresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The vastness of chemical space requires innovative tools for navigation. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable for predicting reaction outcomes, optimizing conditions, and discovering novel transformations. rjptonline.org For a specific molecule like this compound, where experimental data may be scarce, ML models offer a powerful predictive platform. nih.gov

Future research can integrate AI in several ways:

Reaction Outcome and Yield Prediction: ML models, particularly those based on transformer architectures, can be trained on large reaction databases to predict the most likely products of a given set of reactants and reagents. rjptonline.orgyoutube.com This could be used to screen potential synthetic routes for this compound, prioritizing those with the highest predicted yields and minimizing failed experiments.

Condition Optimization: Bayesian optimization and other ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (temperature, solvent, catalyst, etc.) to identify optimal conditions with a minimal number of experiments. youtube.com This would be invaluable for optimizing the synthesis of this sterically hindered carboxylic acid.

Property Prediction: ML models can forecast various physicochemical and biological properties. researchgate.net For instance, models could predict the toxicity, solubility, or even the potential bioactivity of derivatives of this compound, guiding the design of new drug candidates or materials.

Theoretical Predictions and Experimental Validation of New Reactivity Profiles

The unique reactivity of cyclobutanes is governed by their significant ring strain. masterorganicchemistry.com Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to predict and understand this reactivity before undertaking extensive experimental work.

Mechanistic Elucidation: DFT calculations can map out the potential energy surfaces of proposed reactions, identifying transition states and intermediates. This approach has been successfully used to understand the mechanism of cyclobutane formation from pyrrolidines, rationalizing the observed stereochemistry. acs.org Similar studies on this compound could predict its behavior in pericyclic reactions, such as thermally induced electrocyclic ring-opening, or in transition-metal-catalyzed transformations. researchgate.netresearchgate.net

Predicting Novel Reactivity: Theoretical models can explore hypothetical reaction pathways that may not be intuitive. For example, computations could predict the regioselectivity of ring-opening under different nucleophilic or electrophilic conditions. These predictions can generate specific, testable hypotheses for experimental validation.

Guiding Experimental Design: The insights gained from theoretical studies can directly inform experimental design. youtube.com By predicting the activation barriers for competing pathways, chemists can select conditions (e.g., temperature, catalyst) that favor the desired transformation, saving time and resources. The subsequent experimental results then provide crucial feedback to refine and improve the theoretical models. researchgate.net

Challenges and Opportunities in Leveraging Cyclobutane Chemistry for Innovation

The path to fully realizing the potential of this compound and related structures is paved with both challenges and significant opportunities. The inherent properties of the cyclobutane ring are a double-edged sword, creating hurdles for synthesis while simultaneously offering unique avenues for chemical innovation.

| Challenge | Opportunity |

|---|---|

| Synthetic Accessibility: The construction of multisubstituted cyclobutane rings with high stereocontrol is difficult. acs.org | Novel Methodologies: Drives the development of innovative catalytic methods (photocatalysis, organocatalysis) and strategies like ring contraction and C-H functionalization. acs.orgacs.org |

| Ring Strain: The inherent strain energy (~26.3 kcal/mol) can lead to undesired ring-opening or rearrangement side reactions during synthesis or application. nih.govmasterorganicchemistry.com | Controlled Reactivity: The strain can be harnessed as a thermodynamic driving force for selective ring-opening reactions, providing access to complex acyclic or larger-ring structures. researchgate.netresearchgate.net |

| Scalability: Many laboratory-scale syntheses for cyclobutanes are not readily scalable for industrial production. nih.gov | Process Innovation: Encourages the adoption of advanced technologies like continuous flow chemistry to enable safe, efficient, and scalable production. acs.org |

| Under-exploration: Compared to other rings like cyclopentane (B165970) or cyclohexane, the chemical space of functionalized cyclobutanes is less explored. nih.gov | Novel Chemical Space: The unique 3D geometry offers a rich, untapped source for discovering new drug candidates with improved properties (e.g., metabolic stability, binding) and novel materials. nih.govlifechemicals.com |

常见问题

Q. How can researchers optimize the synthesis of 2-cyclobutyl-2-methylpropanoic acid to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Temperature: Elevated temperatures may accelerate cyclobutane ring formation but risk side reactions. Controlled heating (e.g., 60–80°C) in inert atmospheres is recommended .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency for cyclobutyl group incorporation .

- Catalysts: Lewis acids like BF₃·Et₂O can stabilize intermediates during cyclization .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Confirm purity via HPLC (>98%) or NMR (absence of extraneous peaks) .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to identify characteristic signals:

- X-ray Crystallography: Resolve the cyclobutane ring geometry and spatial arrangement of substituents. Single-crystal diffraction data (e.g., C–C bond lengths of ~1.54 Å for the cyclobutyl ring) confirm stereochemistry .

- IR Spectroscopy: Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the reactivity of this compound?

Methodological Answer: DFT calculations predict electronic and steric effects influencing reactivity:

- Reaction Pathways: Model nucleophilic substitution at the cyclobutyl carbon to assess activation energies for ring-opening reactions .

- Transition States: Identify intermediates in decarboxylation or esterification reactions. For example, the tert-butyl ester derivative’s stability can be simulated via Gibbs free energy comparisons .

- Non-Covalent Interactions: Analyze binding affinities with biological targets (e.g., cyclooxygenase) using molecular docking (AutoDock Vina) and MD simulations .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer: Contradictions in bioactivity often arise from:

- Purity Variability: Enforce strict QC protocols (e.g., HPLC purity >99%, Karl Fischer titration for water content) .

- Stereochemical Control: Chiral HPLC or enzymatic resolution ensures enantiomeric purity, as racemic mixtures may exhibit divergent activities .

- Assay Conditions: Standardize cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control pH (6.5–7.5) to minimize variability .

Q. What advanced purification techniques are suitable for isolating stereoisomers of this compound?

Methodological Answer:

- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers. Monitor separation via circular dichroism (CD) .

- Derivatization: Convert the acid to a diastereomeric salt (e.g., with (R)-1-phenylethylamine) for crystallization-based resolution .

- Capillary Electrophoresis (CE): Employ cyclodextrin additives in the buffer to enhance enantiomer separation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。